N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-a]pyrazine core, which is a fused heterocyclic system containing nitrogen atoms, making it a valuable scaffold in drug design and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It is known that similar compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Biochemical Pathways
Similar compounds have been reported to intercalate dna , which could potentially affect various biochemical pathways.
Result of Action
Similar compounds have been reported to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival bcl-2 protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the following steps:
Formation of the Triazolopyrazine Core: This can be achieved through a microwave-mediated, catalyst-free method using enaminonitriles and benzohydrazides.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the laboratory synthesis methods, ensuring good yields and purity. The use of microwave irradiation and eco-friendly conditions can be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, such as c-Met/VEGFR-2 kinases.
Biological Studies: The compound exhibits antiproliferative activities against cancer cell lines, making it a potential candidate for anticancer drug development.
Pharmaceutical Industry: It is explored for its antibacterial properties and can be used to develop new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole core but differ in the fused ring system.
Triazolo[4,3-a]pyrazine Derivatives: Other derivatives with different substituents on the pyrazine ring.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple kinases and exhibit antiproliferative and antibacterial activities makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-18-19-15-14(17-9-10-20(11)15)16-8-7-12-3-5-13(21-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUERYDMUSETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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